molecular formula C16H19N3O B4725322 N-(4-butylphenyl)-N'-2-pyridinylurea

N-(4-butylphenyl)-N'-2-pyridinylurea

Cat. No. B4725322
M. Wt: 269.34 g/mol
InChI Key: ZGHHSBLKPXWFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-2-pyridinylurea, also known as BU-224, is a small molecule compound that has been studied for its potential therapeutic applications. BU-224 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-(4-butylphenyl)-N'-2-pyridinylurea is a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in the regulation of synaptic plasticity and is implicated in a variety of neurological and psychiatric disorders. This compound binds to a specific site on the receptor and enhances its activity, leading to increased signaling and downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, the compound has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-butylphenyl)-N'-2-pyridinylurea is its specificity for the mGluR5 receptor, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other mGluR5 PAMs, which may require higher doses for therapeutic effects.

Future Directions

Future research on N-(4-butylphenyl)-N'-2-pyridinylurea could focus on optimizing its potency and selectivity for the mGluR5 receptor. The compound could also be studied in combination with other drugs for potential synergistic effects. Additionally, further research could explore the potential therapeutic applications of this compound in other neurological and psychiatric disorders.

Scientific Research Applications

N-(4-butylphenyl)-N'-2-pyridinylurea has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-(4-butylphenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-3-6-13-8-10-14(11-9-13)18-16(20)19-15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHSBLKPXWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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